N~2~,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine
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Overview
Description
N~2~,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound belonging to the class of triazine derivatives. It is characterized by the presence of three pentabromophenyl groups attached to a triazine core. This compound is known for its high bromine content, which imparts unique properties such as flame retardancy and thermal stability.
Preparation Methods
The synthesis of N2,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with pentabromophenylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process . Industrial production methods may involve continuous-flow synthesis techniques to enhance efficiency and yield .
Chemical Reactions Analysis
N~2~,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the pentabromophenyl groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~2~,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N2,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine atoms in the compound can form halogen bonds with electron-rich sites on target molecules, leading to changes in their structure and function . This interaction can affect various molecular pathways, including those involved in thermal degradation and flame retardancy .
Comparison with Similar Compounds
N~2~,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine is unique due to its high bromine content and triazine core. Similar compounds include:
Hexabromocyclododecane (HBCD): Another brominated flame retardant used in various applications.
Tetrabromobisphenol A (TBBPA): A widely used brominated flame retardant in electronics and plastics.
Decabromodiphenyl ether (DecaBDE): A brominated flame retardant used in textiles and polymers.
Compared to these compounds, N2,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine offers enhanced thermal stability and flame retardancy due to its triazine core and multiple bromine atoms .
Properties
CAS No. |
459433-13-7 |
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Molecular Formula |
C21H3Br15N6 |
Molecular Weight |
1537.8 g/mol |
IUPAC Name |
2-N,4-N,6-N-tris(2,3,4,5,6-pentabromophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H3Br15N6/c22-1-4(25)10(31)16(11(32)5(1)26)37-19-40-20(38-17-12(33)6(27)2(23)7(28)13(17)34)42-21(41-19)39-18-14(35)8(29)3(24)9(30)15(18)36/h(H3,37,38,39,40,41,42) |
InChI Key |
KQMXTKNQKFELFS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)NC2=NC(=NC(=N2)NC3=C(C(=C(C(=C3Br)Br)Br)Br)Br)NC4=C(C(=C(C(=C4Br)Br)Br)Br)Br |
Origin of Product |
United States |
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